molecular formula C4H10N2O2S B6593866 Tetrahydrothiophene-3,4-diamine 1,1-dioxide CAS No. 85105-75-5

Tetrahydrothiophene-3,4-diamine 1,1-dioxide

Cat. No. B6593866
CAS RN: 85105-75-5
M. Wt: 150.20 g/mol
InChI Key: SHSRKYMXSFBHOU-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3,4-diamine 1,1-dioxide, also known as tetrahydro-3,4-thiophenediamine 1,1-dioxide dihydrochloride, is a chemical compound with the CAS Number: 70519-79-8 . It has a molecular weight of 223.12 .


Molecular Structure Analysis

The InChI code for Tetrahydrothiophene-3,4-diamine 1,1-dioxide is 1S/C4H10N2O2S.2ClH/c5-3-1-9(7,8)2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tetrahydrothiophene-3,4-diamine 1,1-dioxide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Industrial Chemistry

Thiophene derivatives, which include Tetrahydrothiophene-3,4-diamine 1,1-dioxide, are utilized in industrial chemistry . They are often used as building blocks in the synthesis of more complex molecules .

Corrosion Inhibitors

Thiophene derivatives are known to act as corrosion inhibitors . This means they can be used to protect metals and other materials from corroding, which is particularly useful in industries like construction and manufacturing .

Organic Semiconductors

Molecules with the thiophene ring system, including Tetrahydrothiophene-3,4-diamine 1,1-dioxide, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices .

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Tetrahydrothiophene-3,4-diamine 1,1-dioxide could potentially be used in the development of new drugs .

properties

IUPAC Name

1,1-dioxothiolane-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSRKYMXSFBHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248527
Record name 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiophene-3,4-diamine 1,1-dioxide

CAS RN

85105-75-5
Record name 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85105-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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